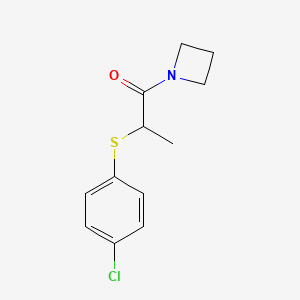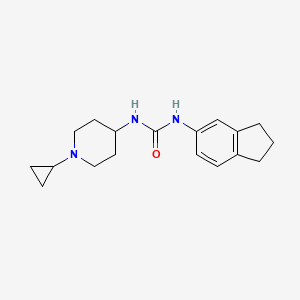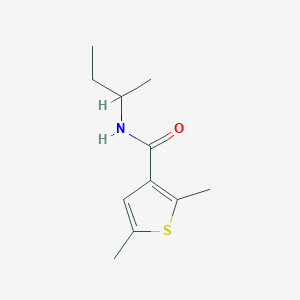
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It is a potent and selective inhibitor of all three isoforms of Akt, which are involved in cell survival, growth, and proliferation. AZD5363 has shown potential as a therapeutic agent in cancer treatment, as well as in other diseases such as diabetes and Alzheimer's disease.
Wirkmechanismus
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide inhibits the Akt pathway by binding to the ATP-binding site of all three isoforms of Akt. This prevents the activation of downstream signaling pathways that are involved in cell survival, growth, and proliferation. By blocking the Akt pathway, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been shown to have potential in other diseases such as diabetes and Alzheimer's disease. In diabetes, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve glucose metabolism by activating the glucose transporter GLUT4. In Alzheimer's disease, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been shown to improve cognitive function by enhancing synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its specificity for the Akt pathway, which makes it a useful tool for studying the role of Akt in various cellular processes. However, one limitation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. One area of interest is the development of combination therapies that include N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the investigation of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide in other diseases, such as diabetes and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide and its potential side effects in humans.
Synthesemethoden
The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide involves several steps, starting with the reaction of 3-methoxy-2,4-dimethylphenylamine with 4-methylsulfonylbenzoyl chloride to form the intermediate N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. This intermediate is then reacted with various reagents to produce the final product, N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide. The synthesis of N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been described in several publications and patents.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo, by blocking the Akt pathway. N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide has also been investigated for its potential in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-11-5-10-15(12(2)16(11)22-3)18-17(19)13-6-8-14(9-7-13)23(4,20)21/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYQMGPXLSQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxy-2,4-dimethylphenyl)-4-methylsulfonylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N',N''-tris[2-(cyclohex-1-en-1-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B7513581.png)


![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)


![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![Methyl 4-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B7513645.png)

![4-[(4-Chloro-3-methylphenoxy)methyl]-1-methylpyridin-2-one](/img/structure/B7513659.png)